molecular formula C16H13ClN2O B2569160 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 338414-77-0

3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2569160
CAS No.: 338414-77-0
M. Wt: 284.74
InChI Key: XSLWUVTZCYXTTL-OBGWFSINSA-N
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Description

3-[(3-Chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one (CAS: 649727-23-1) is a Schiff base derivative of indol-2-one, characterized by a chloro-methyl-substituted phenylimino group at position 3 and a methyl group at position 1 of the indole ring. Its molecular formula is C₁₆H₁₃ClN₂O, and it is synthesized via condensation reactions involving isatin derivatives and substituted anilines .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)imino-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-7-8-11(9-13(10)17)18-15-12-5-3-4-6-14(12)19(2)16(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLWUVTZCYXTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methylindole-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one. For instance, a study evaluated its derivatives for antimicrobial efficacy against various pathogens, demonstrating significant activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivative . The compound's ability to inhibit biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis further emphasizes its potential as an antimicrobial agent.

Anti-inflammatory Research

The compound has also been investigated for its anti-inflammatory properties, particularly as a cyclooxygenase-II (COX-II) inhibitor. Inhibitors of COX-II are crucial in managing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs. Research indicates that derivatives of this compound exhibit promising inhibitory activity against COX-II, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis of Novel Therapeutics

The structural framework of 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one allows for the hybridization of multiple scaffolds to create new hybrid molecules with enhanced biological activities. This approach is particularly valuable in drug design as it can lead to the development of compounds with improved efficacy and reduced side effects . The synthesis of such derivatives has been facilitated through various chemical reactions involving this compound as a precursor.

Case Study 1: Antimicrobial Evaluation

In a detailed study published by the American Chemical Society, researchers synthesized several derivatives from the base compound and evaluated their antimicrobial activities using standard assays. The study reported that specific modifications to the molecular structure significantly enhanced the antimicrobial potency against tested bacterial strains .

Case Study 2: COX-II Inhibitor Development

Another study focused on the development of COX-II inhibitors derived from this compound. Researchers explored different substitutions on the indole ring and assessed their inhibitory effects on COX-II activity. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing COX-II inhibitors like Rofecoxib, showcasing their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenylimino group’s substituents significantly influence electronic, steric, and biological properties. Key comparisons include:

Compound Name Substituents (Position) Key Properties Biological Activity Reference
Target Compound 3-Cl, 4-CH₃ Moderate electron-withdrawing (Cl) and donating (CH₃) effects Limited data; inferred antimicrobial potential
(3E)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (3b) 4-Cl Strong electron-withdrawing effect; para-substitution Enhanced crystallinity; structural stability via X-ray analysis
(3E)-3-(4-Methylbenzylidene)-1,3-dihydro-2H-indol-2-one (3d) 4-CH₃ Electron-donating effect; para-substitution Improved solubility; lower cytotoxicity compared to nitro derivatives
(3Z)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one 4-OH Polar hydroxyl group; para-substitution Increased hydrogen bonding; potential for higher bioavailability

Key Observations :

  • Positional Effects : The target compound’s meta-chloro and para-methyl substituents create a unique electronic profile, balancing electron withdrawal (Cl) and donation (CH₃). This contrasts with para-substituted analogues (e.g., 3b, 3d), which exhibit stronger localized electronic effects .

Substituent Variations on the Indole Nitrogen

The N1 substituent modulates solubility and pharmacokinetics:

Compound Name N1 Substituent Key Properties Biological Relevance Reference
Target Compound CH₃ Moderate lipophilicity Likely improved membrane permeability
3-{[5-(6-Methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one Oxadiazole-aryl Increased rigidity; π-π stacking potential Enhanced antimicrobial activity
5-(2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)-ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one Piperazinyl-ethyl Basic nitrogen; enhanced water solubility Neuroleptic activity; clinical potential

Key Observations :

  • The methyl group in the target compound offers a balance between lipophilicity and steric simplicity, whereas bulkier groups (e.g., piperazinyl-ethyl) improve solubility but may reduce blood-brain barrier penetration .

Stereochemical Variations (E/Z Isomerism)

The configuration of the imino bond (E vs. Z) affects molecular geometry and interactions:

Compound Name Configuration Stability Biological Implications Reference
(3E)-3-[(3-Iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one E Higher thermal stability Prolonged half-life in vitro
(3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one Z Increased dipole moment Potential for stronger receptor binding

Key Observations :

  • The target compound’s E-configuration (confirmed via crystallography in analogues like 3a-3e) likely enhances stability, whereas Z-isomers may exhibit stronger polar interactions .

Key Observations :

  • The target compound’s 3-Cl,4-CH₃ substituents may enhance antimicrobial activity compared to non-halogenated analogues, while its methyl group at N1 likely reduces cytotoxicity relative to N-aryl derivatives .

Biological Activity

3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one, commonly referred to as compound 338414-77-0, is a synthetic organic molecule with potential biological applications. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.74 g/mol
  • Boiling Point : 451.5 ± 55.0 °C (predicted)
  • Density : 1.26 ± 0.1 g/cm³ (predicted)
  • pKa : 0.58 ± 0.20 (predicted)

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. Specifically, studies have demonstrated that compounds similar to 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one can inhibit the growth of various pathogens:

PathogenInhibition PercentageReference
Mycobacterium tuberculosis≥90%
Staphylococcus aureusVariesGeneral indole derivative studies

In a high-throughput screening assay for inhibitors of Mycobacterium tuberculosis, several compounds showed over 90% inhibition at specific concentrations, indicating the potential efficacy of this class of compounds in treating tuberculosis infections.

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory effects. Studies have shown that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied. For instance, research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

Cancer TypeMechanism of ActionReference
Breast CancerInduction of apoptosisGeneral indole derivative studies
Lung CancerInhibition of cell proliferationGeneral indole derivative studies

Case Studies

  • Antidepressant Activity : A study on related indole derivatives reported significant antidepressant activity through modulation of serotonin receptors, suggesting a broader therapeutic potential for compounds like 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one in psychiatric disorders .
  • Docking Studies : Computational studies have demonstrated favorable binding affinities of this compound to various biological targets, indicating its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one?

  • Methodology : A common approach involves refluxing intermediates (e.g., substituted isatins or hydrazones) with catalysts like glacial acetic acid in methanol. For example, condensation of aniline derivatives with isatin precursors under controlled conditions yields the target compound. Post-synthesis purification via crystallization or chromatography ensures purity .
  • Data Presentation : Analytical validation includes melting point determination, NMR (¹H/¹³C), and mass spectrometry. TLC with chloroform-methanol (9:1) on silica gel, visualized by iodine vapor, is used for purity checks .

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally analogous indole derivatives, SC-XRD confirmed Z-selectivity across double bonds (C=C and C=N) and revealed monoclinic P21/n space group parameters (e.g., a = 8.2232 Å, b = 29.8877 Å, c = 14.4864 Å, β = 94.507°, V = 3549.4 ų) .
  • Data Analysis : Symmetry-independent molecules are compared to resolve conformational differences in ring orientations, ensuring accurate stereochemical assignment .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, lab coats, eye protection) and work in a fume hood. Avoid inhalation or skin contact due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Storage : Store in tightly sealed containers in cool (<25°C), ventilated areas away from heat/light to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for acetylcholine release enhancement?

  • Methodology : Modify substituents at the 3-position (e.g., pyridinylmethyl groups) and evaluate AcCh release in rat brain striatum preparations. For analogs, EC₅₀ values correlate with electron-withdrawing groups enhancing activity .
  • Data Contradictions : Discrepancies in activity between in vitro and in vivo models may arise from bioavailability differences. Cross-validation using microdialysis and electrophysiology is recommended .

Q. What strategies resolve contradictions in anti-tubercular or antimalarial activity data across studies?

  • Methodology : Standardize assay conditions (e.g., Mycobacterium tuberculosis H37Rv strain for anti-TB testing, Plasmodium falciparum cultures for antimalarial studies). Control for compound stability using HPLC and adjust for cytotoxicity in HEK293 or Vero cells .
  • Case Study : For oxadiazole-indole hybrids, discrepancies in MIC values were traced to impurities; repurification via column chromatography (silica gel, hexane:ethyl acetate) resolved inconsistencies .

Q. How do computational methods support the design of derivatives with improved pharmacological profiles?

  • Methodology : Molecular docking (e.g., with acetylcholinesterase or TB target KasA) identifies key binding interactions. QSAR models using descriptors like logP and polar surface area predict bioavailability .
  • Validation : Compare computational predictions with experimental IC₅₀ values. For example, derivatives with lower logP (<3.5) showed better blood-brain barrier penetration in rat models .

Methodological Best Practices

  • Purity Verification : Use tandem techniques (TLC, HPLC, NMR) to confirm >95% purity. For example, HPLC with a C18 column (acetonitrile:water, 70:30) at 254 nm .
  • Crystallography : Optimize crystal growth via slow evaporation in ethanol/water mixtures. Resolve disorder in aromatic rings using SHELXL refinement .
  • Toxicity Mitigation : Implement in vitro cytotoxicity screens (MTT assay) before in vivo testing to prioritize safer analogs .

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